molecular formula C16H10FN3O4 B314374 (4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B314374
M. Wt: 327.27 g/mol
InChI Key: MPIQDTSPNRYJRV-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of a fluorophenyl group, a nitrobenzylidene moiety, and a pyrazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylidene-3,5-pyrazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

(4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3,5-pyrazolidinedione
  • 4-{3-Nitrobenzylidene}-3,5-pyrazolidinedione
  • 1-(4-Fluorophenyl)-4-{3-aminobenzylidene}-3,5-pyrazolidinedione

Uniqueness: (4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to the presence of both a fluorophenyl group and a nitrobenzylidene moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the fluorophenyl group enhances the compound’s stability and lipophilicity, while the nitrobenzylidene moiety contributes to its reactivity and potential biological activities.

Properties

Molecular Formula

C16H10FN3O4

Molecular Weight

327.27 g/mol

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C16H10FN3O4/c17-11-4-6-12(7-5-11)19-16(22)14(15(21)18-19)9-10-2-1-3-13(8-10)20(23)24/h1-9H,(H,18,21)/b14-9-

InChI Key

MPIQDTSPNRYJRV-ZROIWOOFSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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